molecular formula C18H15NO8 B11945629 4-Nitro-2',4',5'-triacetoxybiphenyl CAS No. 80632-65-1

4-Nitro-2',4',5'-triacetoxybiphenyl

Cat. No.: B11945629
CAS No.: 80632-65-1
M. Wt: 373.3 g/mol
InChI Key: NGDGRFZKXSEXPK-UHFFFAOYSA-N
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Description

4-Nitro-2',4',5'-triacetoxybiphenyl is a biphenyl derivative featuring a nitro group at the 4-position and three acetoxy substituents at the 2', 4', and 5' positions of the second aromatic ring. The nitro group is electron-withdrawing, which may influence reactivity, solubility, and interactions with biological targets, while the acetoxy groups could enhance lipophilicity and modulate antimicrobial or toxicological profiles .

Properties

CAS No.

80632-65-1

Molecular Formula

C18H15NO8

Molecular Weight

373.3 g/mol

IUPAC Name

[4,5-diacetyloxy-2-(4-nitrophenyl)phenyl] acetate

InChI

InChI=1S/C18H15NO8/c1-10(20)25-16-9-18(27-12(3)22)17(26-11(2)21)8-15(16)13-4-6-14(7-5-13)19(23)24/h4-9H,1-3H3

InChI Key

NGDGRFZKXSEXPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2’,4’,5’-triacetoxybiphenyl typically involves the acetylation of 4-nitro-2’,4’,5’-trihydroxybiphenyl. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation .

Industrial Production Methods

While specific industrial production methods for 4-Nitro-2’,4’,5’-triacetoxybiphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2’,4’,5’-triacetoxybiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitro-2’,4’,5’-triacetoxybiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-2’,4’,5’-triacetoxybiphenyl is not well-documented. it is known that nitro compounds can undergo bioreduction to form reactive intermediates that can interact with cellular components. The acetoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

2,4,5-Triacetoxybiphenyl (Compound 10)

Key Findings:

  • Exhibited significant antibacterial activity, particularly against Staphylococcus epidermidis (MIC: 39.06 µg/mL) and Gram-negative bacteria .
  • The absence of a nitro group suggests that antibacterial activity may arise from acetoxy-mediated membrane disruption or enzyme inhibition.
    Comparison :
  • Toxicity risks (see carcinogenic nitrofurans below) must also be considered.

Nitrofuran Derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide)

Structure : Nitrofuran ring linked to thiazole or hydrazine moieties.
Key Findings :

  • Potent carcinogenicity in rats: Induced bladder carcinomas (29/30 rats) and mammary tumors (15/30 rats) at 0.188% dietary concentration over 46 weeks .
  • 2-Hydrazino-4-(5-nitro-2-furyl)thiazole similarly induced mammary carcinomas (32/35 rats) . Comparison:
  • Unlike nitrofurans, 4-Nitro-2',4',5'-triacetoxybiphenyl lacks a furan ring but shares nitro-aromatic features.

5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine

Structure : Nitrofuran linked to oxadiazine and acetamido groups.
Key Findings :

  • Caused hemangioendothelial sarcomas in 32/32 rats after 37 weeks of feeding .
    Comparison :
  • The acetamido group in this compound contrasts with the acetoxy groups in this compound. Both compounds contain nitro-aromatic moieties, but divergent toxicity profiles highlight the importance of core structure in carcinogenic outcomes.

4-Nitrophenyl Derivatives (e.g., 4-Nitroanisole, 5-(4-Nitrophenyl)oxazole)

Structure : Nitrophenyl groups attached to ether or heterocyclic systems.
Key Findings :

  • Comparison:
  • Unlike these simpler nitrophenyl derivatives, this compound’s biphenyl system and multiple acetoxy groups may confer enhanced steric bulk, altering bioavailability and target selectivity.

Nitro-Substituted Biphenyls (e.g., 4'-Nitro-[1,1'-biphenyl]-4-carboxaldehyde)

Structure : Biphenyl with nitro and aldehyde groups.
Key Findings :

  • Structural analogs like 4'-Nitro-biphenyl-4-acetic acid are listed in chemical catalogs but lack reported biological data .
    Comparison :
  • The presence of triacetoxy groups in this compound may increase solubility compared to aldehyde or carboxylic acid derivatives.

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